molecular formula C16H6F12O5S2 B8249049 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

Cat. No.: B8249049
M. Wt: 570.3 g/mol
InChI Key: MBNSTWFNNZPKDH-UHFFFAOYSA-M
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Description

2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound features multiple trifluoromethoxy and trifluoromethyl groups, which contribute to its high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate typically involves multiple steps:

    Formation of the Dibenzothiophene Core: The initial step involves the construction of the dibenzothiophene core through cyclization reactions of suitable precursors.

    Introduction of Trifluoromethoxy Groups: Trifluoromethoxy groups are introduced via nucleophilic substitution reactions using trifluoromethoxide anions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is added through a radical or nucleophilic trifluoromethylation process.

    Formation of the Sulfonate Salt: The final step involves the conversion of the intermediate compound into the trifluoromethanesulfonate salt through a reaction with trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy groups with other functional groups, depending on the nucleophile used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiolates.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can engage in strong electron-withdrawing interactions, affecting the electronic properties of the compound and its reactivity. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethoxy-5-(methyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
  • 2,8-Dichloro-5-(chloromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

Uniqueness

Compared to similar compounds, 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate stands out due to its multiple trifluoromethoxy and trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its unique electronic properties, making it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2,8-bis(trifluoromethoxy)-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F9O2S.CHF3O3S/c16-13(17,18)25-7-1-3-11-9(5-7)10-6-8(26-14(19,20)21)2-4-12(10)27(11)15(22,23)24;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNSTWFNNZPKDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C3=C([S+]2C(F)(F)F)C=CC(=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12O5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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